molecular formula C19H18N2O3 B4245363 4-[2-(2,3-Dihydroindol-1-yl)-2-oxoethoxy]-3-ethoxybenzonitrile

4-[2-(2,3-Dihydroindol-1-yl)-2-oxoethoxy]-3-ethoxybenzonitrile

Cat. No.: B4245363
M. Wt: 322.4 g/mol
InChI Key: DDXRPVGORYWQBG-UHFFFAOYSA-N
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Description

4-[2-(2,3-Dihydroindol-1-yl)-2-oxoethoxy]-3-ethoxybenzonitrile is a complex organic compound that features an indole moiety. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound is of particular interest due to its unique structure, which combines an indole ring with a benzonitrile group, potentially offering a range of biological activities.

Preparation Methods

The synthesis of 4-[2-(2,3-Dihydroindol-1-yl)-2-oxoethoxy]-3-ethoxybenzonitrile typically involves multiple steps. One common method starts with the preparation of the indole nucleus, which can be achieved through various synthetic routes such as the Fischer indole synthesis or the Bartoli indole synthesis . The indole derivative is then reacted with appropriate reagents to introduce the oxoethoxy and benzonitrile groups. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions .

Mechanism of Action

The mechanism of action of 4-[2-(2,3-Dihydroindol-1-yl)-2-oxoethoxy]-3-ethoxybenzonitrile involves its interaction with various molecular targets. The indole moiety can bind to multiple receptors and enzymes, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes . The exact pathways and targets depend on the specific biological context and the compound’s modifications .

Properties

IUPAC Name

4-[2-(2,3-dihydroindol-1-yl)-2-oxoethoxy]-3-ethoxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-2-23-18-11-14(12-20)7-8-17(18)24-13-19(22)21-10-9-15-5-3-4-6-16(15)21/h3-8,11H,2,9-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDXRPVGORYWQBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C#N)OCC(=O)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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